molecular formula C10H7F3N2O2 B6200584 methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate CAS No. 2694729-19-4

methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate

Cat. No.: B6200584
CAS No.: 2694729-19-4
M. Wt: 244.17 g/mol
InChI Key: YBSBUAMVRKPCNX-UHFFFAOYSA-N
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Description

Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted with a trifluoromethyl (-CF₃) group at the 1-position and a methyl ester (-COOCH₃) at the 2-position. Its molecular formula is C₁₀H₇F₃N₂O₂, with a molar mass of 244.17 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety may act as a prodrug precursor, improving solubility for pharmaceutical applications.

Properties

CAS No.

2694729-19-4

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 1-(trifluoromethyl)benzimidazole-2-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-6-4-2-3-5-7(6)15(8)10(11,12)13/h2-5H,1H3

InChI Key

YBSBUAMVRKPCNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2N1C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts, such as trifluoromethyl iodide (CF₃I) and a suitable radical initiator.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors for the lithiation of intermediates followed by trapping with electrophiles has been reported . This method allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide (CF₃I), lithium diisopropylamide (LDA), and various radical initiators. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted benzodiazoles .

Scientific Research Applications

Pharmaceutical Development

Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its ability to modify biological activity through structural changes makes it valuable in drug design. The trifluoromethyl group can enhance lipophilicity and metabolic stability, which are critical for drug efficacy.

Biological Studies

The compound is utilized in enzyme inhibition studies and protein-ligand interaction analyses. Its unique electronic properties allow it to interact selectively with various biological macromolecules, making it an important tool in biochemical research.

Case Study:
In a study examining enzyme inhibitors, researchers found that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in cancer metabolism, highlighting its potential as a therapeutic agent.

Materials Science

In materials science, this compound is investigated for its potential in creating materials with tailored electronic or optical properties. Such materials can be used in organic electronics, sensors, and photonic devices due to their ability to modify charge transport properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Core Heterocycles

Heterocycle Variations
  • Triazole Derivatives: Methyl 1-[4-Methyl-6-(Trifluoromethyl)-2-Pyrimidinyl]-1H-1,2,3-Triazole-4-Carboxylate (C₁₁H₁₀F₃N₅O₂): Replaces the benzodiazole core with a triazole ring linked to a pyrimidine group. 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid: Features a triazole ring with a -CF₃ group and a 4-chlorophenyl substituent. Demonstrated antitumor activity (68.09% growth inhibition in NCI-H522 lung cancer cells), highlighting the role of -CF₃ in bioactivity .
Benzodiazole Modifications
  • 1-[(4-Fluorophenyl)Methyl]-2-(Trifluoromethyl)-1H-1,3-Benzodiazole (C₁₅H₁₀F₄N₂): Substitutes the methyl ester with a 4-fluorobenzyl group.
  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide (9c): Combines benzodiazole with triazole and thiazole moieties. Such hybrids are explored for dual-targeting therapies, leveraging multiple heterocycles for enhanced activity .

Physicochemical and Spectral Properties

Compound Core Structure Key Substituents Analytical Methods (NMR, IR, MS) Notable Properties
Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate Benzodiazole -CF₃, -COOCH₃ ¹H-NMR, ¹³C-NMR, IR, MS High lipophilicity (logP ~2.8)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole -CF₃, 4-Cl-C₆H₄ ¹H-NMR, elemental analysis Antitumor activity (GP = 68.09%)
1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole Benzodiazole -CF₃, 4-F-C₆H₄-CH₂ CAS 478030-39-6 Enhanced metabolic stability
Methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate Triazole-Pyrimidine -CF₃, pyrimidinyl, -COOCH₃ Not specified Kinase inhibition scaffold

Biological Activity

Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Molecular Characteristics:

  • CAS Number: 2694729-19-4
  • Molecular Formula: C10H7F3N2O2
  • Molecular Weight: 244.17 g/mol
  • IUPAC Name: Methyl 1-(trifluoromethyl)benzimidazole-2-carboxylate

The trifluoromethyl group (-CF₃) attached to the benzodiazole ring significantly influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's binding affinity to these targets, potentially leading to effective inhibition or modulation of their activity.

Antitumor Activity

A notable area of investigation is the antitumor activity of benzodiazole derivatives. Some studies have reported that certain benzodiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that specific derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves interference with cell cycle progression and induction of programmed cell death.

Case Studies

  • Study on Enzyme Inhibition:
    A study evaluated the enzyme inhibition potential of this compound against various kinases involved in cancer progression. The results indicated that the compound exhibited selective inhibition against certain kinases, suggesting its potential as a targeted therapy for cancer treatment.
  • Antimicrobial Efficacy:
    Another case study explored the antimicrobial properties of related benzodiazole compounds in vitro. The findings revealed that some derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Enzyme inhibitionSelective inhibition of kinases

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